1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine, also known as vortioxetine, is a novel multimodal compound primarily researched for its potential in treating major depressive disorder. This compound exhibits a complex pharmacological profile by interacting with various serotonin receptors and the serotonin transporter, making it a significant subject of study in psychopharmacology.
The compound has been detailed in various scientific publications and patents, highlighting its synthesis, properties, and therapeutic applications. Notably, it is recognized as an experimental drug under development for the treatment of depression and anxiety disorders, with its synthesis methods and mechanisms of action documented in patent literature and research articles .
1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine is classified under piperazine derivatives, which are a group of compounds known for their diverse biological activities. It falls within the category of psychoactive substances due to its effects on neurotransmitter systems in the brain.
The synthesis of 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine can be achieved through various methods. One notable approach involves the reaction of 2-(2,4-dimethylphenyl)thio-phenyl with piperazine under specific conditions. The process typically includes:
The synthetic route often involves multiple steps, including:
The molecular formula for 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine is , with a molecular weight of approximately 314.445 g/mol.
Key structural features include:
1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine participates in several chemical reactions primarily due to its functional groups. It shows high affinity for various serotonin receptors:
The compound's interactions with these receptors suggest that it can modulate serotonergic signaling pathways effectively.
The mechanism by which 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine exerts its effects involves:
This multifaceted interaction leads to increased extracellular serotonin levels in the brain by inhibiting SERT and activating certain serotonin receptors .
Key physical properties include:
While specific melting and boiling points are not readily available, the compound's stability under various conditions has been noted in synthetic protocols.
The primary application of 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine lies in its potential use as an antidepressant. Its ability to influence serotonin pathways makes it a candidate for treating major depressive disorder and anxiety disorders. Research continues into optimizing its efficacy and understanding its pharmacokinetics .
Piperazine ranks among the most privileged heterocyclic scaffolds in medicinal chemistry, featured in over 100 clinically approved drugs. Its six-membered ring with two nitrogen atoms at opposing positions confers exceptional versatility: it serves as a conformational anchor, modulates physicochemical properties, and facilitates target engagement through hydrogen bonding or electrostatic interactions [5] [8]. Piperazine-containing drugs approved by the U.S. FDA (2011–2023) span diverse therapeutic areas, including 15 anticancer agents like palbociclib and ribociclib, underscoring the scaffold’s adaptability to structure-activity optimization [5] [8]. The structural hybrid 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine exemplifies this evolution, integrating piperazine with a sulfonylphenyl moiety to exploit synergistic pharmacological effects.
Piperazine derivatives are pivotal in central nervous system (CNS) drug discovery, particularly for disorders involving serotonin (5-HT) dysregulation. Their protonatable nitrogen atom enhances blood-brain barrier permeability, while the aromatic appendages enable precise receptor modulation [8]. Vortioxetine—a piperazine-based antidepressant—demonstrates this principle, acting as a multimodal agent targeting 5-HT₃ antagonism, 5-HT₁ₐ partial agonism, and serotonin transporter (SERT) inhibition to address cognitive dysfunction in depression [2] [8]. Similarly, 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine is engineered as a structural analog designed for multitarget engagement. Computational studies reveal that its protonated piperazine nitrogen forms salt bridges with aspartate residues in 5-HT receptors, while the sulfonylphenyl group occupies hydrophobic subpockets, enhancing receptor affinity and selectivity [3] [9]. This design strategy aligns with contemporary efforts to develop polypharmacological agents for complex neuropsychiatric conditions.
The sulfonyl group (–SO₂–) acts as a linchpin in molecular design, conferring three critical advantages:
In 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine, the 2,4-dimethylphenyl moiety attached to the sulfonyl group creates steric hindrance that shields the sulfonamide bond from enzymatic degradation. Additionally, the methyl groups enhance lipophilicity, facilitating membrane penetration—a property quantified by its clogP of 3.42–4.58 [3] [10]. This balance of target engagement and drug-like properties underscores why sulfonylpiperazine hybrids represent >20% of recent sigma receptor ligands in preclinical development [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7